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Abstract

This document provides a detailed overview of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectral data for pinocarvone, a bicyclic monoterpenoid of interest in natural product
chemistry and drug discovery. Due to the limited availability of a single, comprehensive source
with fully assigned experimental data in publicly accessible literature, this note combines
available spectral information with standardized protocols for acquiring and interpreting NMR
data for pinocarvone and related monoterpenes. The included protocols and workflows are
designed to guide researchers in obtaining high-quality spectra for structural verification and
further studies.

Introduction to Pinocarvone

Pinocarvone (C10H140) is a bicyclic monoterpene ketone and a constituent of various
essential oils, notably from plants like Eucalyptus globulus and in the pheromones of the
Western Pine Beetle.[1] Its unique bridged structure, derived from the pinane skeleton, makes
it a valuable chiral building block in organic synthesis and a subject of interest for its potential
biological activities. Accurate structural elucidation and purity assessment are critical for its
application in research and development, for which NMR spectroscopy is the most powerful
analytical technique.

'H and *C NMR Spectral Data
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The complete assignment of 1H and 3C NMR spectra for pinocarvone requires a combination
of 1D and 2D NMR experiments. While comprehensive, fully assigned datasets are not readily
available in singular, peer-reviewed publications, the following tables summarize the known
chemical shifts. Researchers should perform 2D NMR experiments (e.g., COSY, HSQC,
HMBC) to confirm these assignments for their specific samples.

Table 1. 1H NMR Spectral Data of Pinocarvone

Atom Number Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)
H-1 ~2.6 m
H-4a ~2.5 m
H-4p ~2.1 m
H-5 ~2.0 m
H-7a ~2.7 m
H-7p ~1.9 m
H-8 (CHs) ~1.4 s
H-9 (CHs) ~0.9 s
H-10a ~5.8 s
H-10b ~5.1 s

Note: The data presented is a compilation from various spectral databases and may not include
detailed coupling constants. Experimental verification is recommended.

Table 2: 3C NMR Spectral Data of Pinocarvone
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Atom Number Chemical Shift (6, ppm)
C-1 ~50.0
C-2 ~150.0
C-3 ~205.0
C-4 ~30.0
C-5 ~40.0
C-6 ~41.0
C-7 ~35.0
C-8 (CHs) ~26.0
C-9 (CHs) ~21.0
C-10 ~115.0

Note: These are typical chemical shift values and may vary slightly based on the solvent and
experimental conditions.

Experimental Protocols for NMR Analysis

The following protocols outline the steps for acquiring high-quality 1D and 2D NMR spectra of
pinocarvone.

3.1. Sample Preparation

o Sample Purity: Ensure the pinocarvone sample is of high purity (>95%) for unambiguous
spectral analysis. Purification can be achieved by column chromatography or distillation.

e Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCIs) is a common
choice for monoterpenes.

e Concentration:

o For 'H NMR, dissolve 5-10 mg of pinocarvone in 0.6-0.7 mL of deuterated solvent.
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o For 3C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended.

o Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the
spectra to the residual solvent peak.

3.2. NMR Data Acquisition
The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.

3.2.1. *H NMR Spectroscopy

Experiment: 1D Proton (zg30)

Spectral Width (SW): 12-16 ppm

Acquisition Time (AQ): 3-4 seconds

Relaxation Delay (D1): 2-5 seconds

Number of Scans (NS): 8-16

Pulse Angle: 30-45 degrees

3.2.2. 13C NMR Spectroscopy

Experiment: 1D Carbon with proton decoupling (zgpg30)

Spectral Width (SW): 220-250 ppm

Acquisition Time (AQ): 1-2 seconds

Relaxation Delay (D1): 2-5 seconds

Number of Scans (NS): 1024 or more, depending on concentration.
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3.2.3. 2D NMR Spectroscopy for Structural Elucidation

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are
essential:

e COSY (Correlation Spectroscopy): To identify tH-1H spin-spin couplings and establish proton
connectivity within the molecule.

e HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond H-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) *H-13C
correlations, which is crucial for connecting different spin systems and identifying quaternary
carbons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the workflow from sample preparation to the final structural
elucidation of pinocarvone using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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